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molecular formula C10H9FN2O4 B8438050 8-Fluoro-3-nitrochromane-5-carboxamide

8-Fluoro-3-nitrochromane-5-carboxamide

Cat. No. B8438050
M. Wt: 240.19 g/mol
InChI Key: DRASCGDLQONFPT-UHFFFAOYSA-N
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Patent
US06197978B1

Procedure details

8-Fluoro-3-nitro-3,4-dihydro-2H-1-benzopyran-5-carboxamide (9.0 g, 37.5 mmol), dissolved in tetrahydrofuran (100 mL) and absolute ethanol (400 mL), was subjected to atmospheric hydrogenation conditions using Raney nickel (W-2, 9 g) at room temperature. The reaction was complete after 48 hours, at which time the catalyst was filtered off, washed with hot ethanol and the combined solvents were removed in vacuo to give 7.8 g (99% yield) of an off-white solid. A portion was recrystallized from ethyl acetate to give white crystals as the title compound (mp 187-188° C). EIMS (70 eV) m/z (relative intensity) 210 (6, M+), 194 (30), 193 (100), 192 (20), 178 (12).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
9 g
Type
catalyst
Reaction Step Three
Yield
99%

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:3]=[CH:4][C:5]([C:15]([NH2:17])=[O:16])=[C:6]2[C:11]=1[O:10][CH2:9][CH:8]([N+:12]([O-])=O)[CH2:7]2.C(O)C>O1CCCC1.[Ni]>[NH2:12][CH:8]1[CH2:7][C:6]2=[C:5]([C:15]([NH2:17])=[O:16])[CH:4]=[CH:3][C:2]([F:1])=[C:11]2[O:10][CH2:9]1

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
FC=1C=CC(=C2CC(COC21)[N+](=O)[O-])C(=O)N
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
400 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
9 g
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at room temperature
FILTRATION
Type
FILTRATION
Details
the catalyst was filtered off
WASH
Type
WASH
Details
washed with hot ethanol
CUSTOM
Type
CUSTOM
Details
the combined solvents were removed in vacuo

Outcomes

Product
Details
Reaction Time
48 h
Name
Type
product
Smiles
NC1COC=2C(C1)=C(C=CC2F)C(=O)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g
YIELD: PERCENTYIELD 99%
YIELD: CALCULATEDPERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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